Dipotassium 2-aminobutanedioate
Overview
Description
Synthesis Analysis
The synthesis of compounds related to dipotassium 2-aminobutanedioate involves polycondensation reactions, as seen in the synthesis of unsaturated polyesters from dipotassium salts of various acids and dibromobutane, leading to copolymers containing different ester units (Sepulchre & Sepulchre, 1997). Similarly, the synthesis of highly functionalized 3-nitrothiophenes from dipotassium 2-nitro-1,1-ethylyenedithiolate and alpha-chloromethyl ketones highlights the compound's role in facilitating complex organic reactions (Rao & Vasantham, 2009).
Molecular Structure Analysis
Dipotassium 2-aminobutanedioate's structure and its derivatives have been characterized through various techniques. For instance, the crystal structure of dipotassium hydrogen citrate, a related compound, has been determined, showing ionization at specific carboxyl groups and illustrating the compound's coordination environment (Zacharias & Glusker, 1993).
Chemical Reactions and Properties
The compound's reactivity is highlighted in the synthesis of unsaturated polyesters, where polycondensation reactions are key. The reactions involve decarboxylation and lead to the formation of various ester units, indicating the compound's ability to undergo complex chemical transformations (Sepulchre & Sepulchre, 1997).
Scientific Research Applications
Hematology and Blood Cell Analysis
Dipotassium 2-aminobutanedioate is recommended as an anticoagulant of choice in specimen collection for blood cell counting and sizing. Its use is preferred due to its high solubility and minimal impact on red blood cell size compared to other salts, making it essential for accurate hematologic testing (England et al., 1993).
Neuroprotection and Obesity Research
In studies exploring neuroprotective candidates, N-stearoyltyrosine dipotassium (NST-2K) showed significant anti-obese effects in diet-induced obese mice. It operated by reducing lipid accumulation and improving lipid and carbohydrate metabolism, demonstrating potential applications in obesity management and neuroprotection (Tang et al., 2015).
Dermatological Applications
Dipotassium glycyrrhizinate (KG), encapsulated in elastic liposomes, has been used for skin delivery in the treatment of acute and chronic dermatitis. This study highlighted the potential of liposomes for effective skin delivery of anti-inflammatory agents (Trotta et al., 2002).
Cancer Treatment
A chitosan-dipotassium orthophosphate hydrogel system has been developed for delivering chemotherapeutic agents like Doxorubicin directly to tumor sites. This method showed significant reduction in primary and secondary osteosarcoma, suggesting its potential as an efficient drug delivery system in cancer treatment (Ta et al., 2009).
Antitumor Activity
Dipotassium-trioxohydroxytetrafluorotriborate (K2[B3O3F4OH]) has been listed as a promising therapeutic agent for cancer, showing significant in vitro and in vivo antitumor activity in various cancer cell lines (Ivanković et al., 2015).
Polymer Science
The polycondensation of dipotassium salts of certain acids resulted in the formation of unsaturated copolyesters, demonstrating applications in polymer science and materials engineering (Sepulchre & Sepulchre, 1997).
properties
IUPAC Name |
dipotassium;2-aminobutanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO4.2K/c5-2(4(8)9)1-3(6)7;;/h2H,1,5H2,(H,6,7)(H,8,9);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKALZAKZWHFNIC-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])N)C(=O)[O-].[K+].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5K2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90941993 | |
Record name | Dipotassium 2-aminobutanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90941993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dipotassium 2-aminobutanedioate | |
CAS RN |
2001-89-0, 14434-35-6 | |
Record name | Dipotassium 2-aminobutanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90941993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DL-aspartic acid, potassium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.900 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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